molecular formula C29H27N3O4 B11029474 N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

Cat. No.: B11029474
M. Wt: 481.5 g/mol
InChI Key: NFGYDYJQTXNUES-UHFFFAOYSA-N
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Description

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is a complex organic compound that combines benzimidazole and chromenone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and chromenone intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include acids, bases, and coupling agents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the reaction progress and confirm the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific cellular pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(4-methyl-2-oxo-2H-chromen-6-yl)propanamide
  • N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(7-methoxy-2-oxo-2H-chromen-6-yl)propanamide

Uniqueness

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is unique due to the specific combination of benzimidazole and chromenone moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H27N3O4

Molecular Weight

481.5 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide

InChI

InChI=1S/C29H27N3O4/c1-18-14-28(34)36-26-17-25(35-2)20(16-21(18)26)12-13-27(33)30-24(15-19-8-4-3-5-9-19)29-31-22-10-6-7-11-23(22)32-29/h3-11,14,16-17,24H,12-13,15H2,1-2H3,(H,30,33)(H,31,32)

InChI Key

NFGYDYJQTXNUES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC(CC3=CC=CC=C3)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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